Benzenepropanoic acid, sodium salt
Description
Benzenepropanoic acid, sodium salt (IUPAC name: Sodium 4-hydroxy-3-phenylbutanoate), is a sodium salt derivative of benzenepropanoic acid. Its molecular formula is C₁₀H₁₁NaO₃, with a molecular weight of 202.18 g/mol . The compound features a phenyl group attached to a propanoic acid backbone, where the carboxylic acid hydrogen is replaced by a sodium ion. It is structurally characterized by a hydroxyl group at the β-position and a phenyl ring at the γ-position of the butanoate chain .
This compound is utilized in pharmaceutical and biochemical applications, such as chiral synthesis intermediates and metabolic studies. For example, it is identified as a metabolite in Lactobacillus plantarum fermentation, where its concentration increases significantly over time .
Properties
Molecular Formula |
C9H9NaO2 |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
sodium;3-phenylpropanoate |
InChI |
InChI=1S/C9H10O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,10,11);/q;+1/p-1 |
InChI Key |
JMSRUYDEEIOWLF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzenepropanoic acid derivatives exhibit diverse biological and chemical properties depending on functional groups, substituents, and stereochemistry. Below is a detailed comparison:
Structural Analogues and Derivatives
Preparation Methods
Step 1: Hydrogenation of Cinnamic Acid
Procedure :
-
Cinnamic acid is dissolved in a sodium hydroxide solution (0.8:1 molar ratio) and heated to 80–90°C.
-
Raney nickel catalyst (5–10 wt%) and hydrazine hydrate (2.2–3.0 molar equivalents) are added under vigorous stirring.
-
The reaction proceeds until gas evolution ceases (~3 hours). Filtration recovers the catalyst for reuse.
Step 2: Neutralization to Sodium Salt
The resultant hydrocinnamic acid is neutralized with NaOH (1:1 molar ratio) as described in Section 1.
Key Advantages :
-
Catalyst Efficiency : Raney nickel achieves >95% conversion with negligible leaching.
-
Yield : 91–94% for hydrocinnamic acid, translating to 88–90% for the sodium salt after neutralization.
Saponification of Hydrocinnamic Acid Esters
The hydrolysis of hydrocinnamic acid esters (e.g., ethyl hydrocinnamate) in alkaline media provides an alternative route:
Procedure :
-
Ethyl hydrocinnamate is refluxed with aqueous NaOH (10–20% w/w) at 70–80°C for 4–6 hours.
-
The mixture is acidified to pH 2–3 with HCl, precipitating hydrocinnamic acid.
Optimization Parameters :
-
Reagent Ratios : A 1:1.05 ester-to-NaOH ratio minimizes unreacted starting material.
-
Solvent Systems : Ethanol co-solvents reduce reaction time by 30%.
Comparative Analysis of Preparation Methods
| Method | Reaction Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Neutralization | 25–40°C, aqueous media | 85–92% | Simplicity, low cost | Requires high-purity acid feedstock |
| Catalytic Hydrogenation | 80–90°C, Raney Ni catalyst | 88–90% | High conversion, catalyst reuse | Multi-step, higher energy input |
| Ester Saponification | 70–80°C, NaOH hydrolysis | 78–85% | Applicable to ester derivatives | Longer reaction time |
Q & A
Q. What spectroscopic and chromatographic methods are optimal for characterizing benzenepropanoic acid, sodium salt and its brominated derivatives?
To confirm the structure and purity of this compound (e.g., 3-(aminocarbonyl)-2,4,6-tribromo- derivative), researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For brominated derivatives, H and C NMR can identify substitution patterns, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies bromine content. Chromatographic techniques like HPLC or GC-MS are critical for purity assessment, especially when analyzing intermediates or degradation products .
Q. How can solubility and stability be experimentally determined for this compound in aqueous systems?
Solubility can be measured via gravimetric analysis by saturating aqueous solutions at controlled temperatures (e.g., 25°C, 37°C) and filtering undissolved solids. Stability studies should include pH-dependent degradation kinetics using UV-Vis spectroscopy or HPLC to monitor decomposition products. For ionic strength effects, conductometric titrations or dynamic light scattering (DLS) may assess aggregation behavior .
Q. What synthetic routes are reported for preparing this compound and its derivatives?
Common methods include nucleophilic substitution reactions for brominated derivatives (e.g., bromination of the parent acid using Br/FeBr) followed by neutralization with NaOH to form the sodium salt. Microwave-assisted synthesis can enhance reaction efficiency for complex derivatives. Post-synthesis, recrystallization from ethanol/water mixtures improves purity .
Advanced Research Questions
Q. How does structural modification (e.g., bromination or benzotriazole substitution) influence the UV-absorption properties of this compound?
Bromination increases molar absorptivity in the UV range (250–400 nm) due to heavy atom effects, while benzotriazole derivatives (e.g., CAS 127519-17-9) exhibit enhanced absorption via conjugation. Researchers should compare UV-Vis spectra of derivatives and perform computational modeling (e.g., TD-DFT) to correlate electronic transitions with substituent effects .
Q. What methodologies resolve discrepancies in quantifying this compound in complex biological matrices like fecal samples?
Conflicting results may arise from matrix interference or metabolite degradation. Solid-phase extraction (SPE) coupled with LC-MS/MS improves specificity. Isotope dilution using C-labeled internal standards corrects recovery losses. For gut microbiota studies, anaerobic sample handling and rapid freezing (-80°C) prevent artifactual metabolite changes .
Q. How can this compound act as a biomarker for gut microbiota activity, and what analytical challenges exist?
As a phenylalanine metabolite, its fecal levels correlate with microbial proteolytic activity. Challenges include distinguishing host vs. microbial contributions. Stable isotope probing (SIP) with N-phenylalanine tracks microbial-specific metabolism. Metagenomic sequencing of fecal samples can link bacterial taxa to metabolite production .
Q. What experimental designs assess the environmental persistence of this compound in aquatic systems?
OECD 301/302 guidelines recommend biodegradation tests using activated sludge inocula. Advanced oxidation processes (AOPs) like UV/HO can simulate photodegradation, with LC-MS identifying breakdown products. Sediment-water partitioning studies quantify adsorption coefficients (K) to predict environmental fate .
Q. How does this compound interact with surfactants or polymers in formulation studies?
Conductivity measurements and surface tension analysis (e.g., Du Noüy ring method) evaluate its surfactant compatibility. For polymer blends, differential scanning calorimetry (DSC) and tensile testing assess mechanical stability. Molecular dynamics simulations predict hydrogen-bonding interactions with hydrophilic polymers .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
